molecular formula C18H18O4 B5096986 (6-propyl-1,3-benzodioxol-5-yl)methyl benzoate

(6-propyl-1,3-benzodioxol-5-yl)methyl benzoate

Cat. No.: B5096986
M. Wt: 298.3 g/mol
InChI Key: GZQBYKVTYHHEPW-UHFFFAOYSA-N
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Description

(6-propyl-1,3-benzodioxol-5-yl)methyl benzoate is an organic compound that features a benzodioxole ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-propyl-1,3-benzodioxol-5-yl)methyl benzoate typically involves the esterification of (6-propyl-1,3-benzodioxol-5-yl)methanol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-propyl-1,3-benzodioxol-5-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-propyl-1,3-benzodioxol-5-yl)methyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-propyl-1,3-benzodioxol-5-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (6-propyl-1,3-benzodioxol-5-yl)methanol: A precursor in the synthesis of (6-propyl-1,3-benzodioxol-5-yl)methyl benzoate.

    (6-propyl-1,3-benzodioxol-5-yl)acetic acid: Another derivative with potential biological activities.

    (6-propyl-1,3-benzodioxol-5-yl)methyl acetate: A similar ester with different chemical properties.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both benzodioxole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-propyl-1,3-benzodioxol-5-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-6-14-9-16-17(22-12-21-16)10-15(14)11-20-18(19)13-7-4-3-5-8-13/h3-5,7-10H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQBYKVTYHHEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1COC(=O)C3=CC=CC=C3)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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